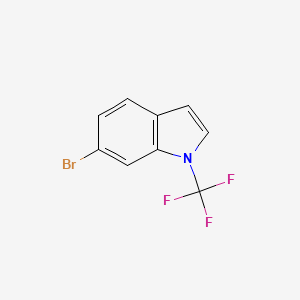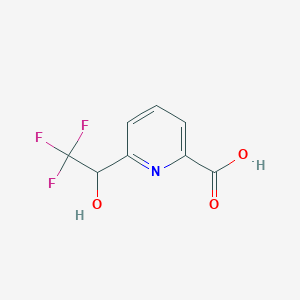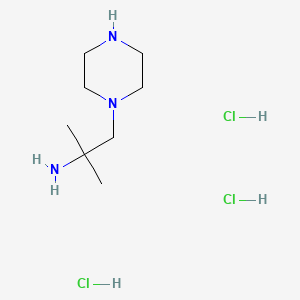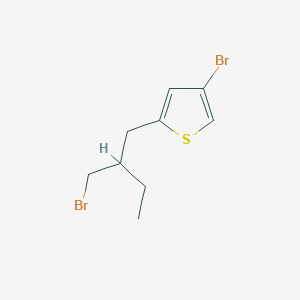
2-(Pyridin-3-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-3-yl)pyrimidine is a heterocyclic compound that consists of a pyridine ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The pyrimidine moiety is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-yl)pyrimidine typically involves the condensation of pyridine derivatives with pyrimidine precursors. One common method includes the esterification of nicotinic acid to yield an ester, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution yields the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify optimal reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Pyridin-3-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: Conversion to N-oxides using oxidizing agents like 3-chloroperoxybenzoic acid.
Reduction: Reduction of N-oxides back to the parent compound using reducing agents such as sodium and ammonium chloride.
Substitution: Nucleophilic substitution reactions at the pyridine ring using reagents like trimethylsilyl cyanide.
Common Reagents and Conditions:
Oxidizing Agents: 3-chloroperoxybenzoic acid.
Reducing Agents: Sodium, ammonium chloride.
Nucleophiles: Trimethylsilyl cyanide.
Major Products: The major products formed from these reactions include pyridine N-oxides and substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2-(Pyridin-3-yl)pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Medicine: Investigated for its anticancer, antifibrotic, and antimicrobial activities
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(Pyridin-3-yl)pyrimidine involves its interaction with molecular targets such as receptor tyrosine kinases. By inhibiting these kinases, the compound can interfere with cell signaling pathways that are crucial for cancer cell proliferation and survival . Additionally, it acts as an inhibitor of mitochondrial complex I electron transport, affecting cellular respiration and energy production .
Comparaison Avec Des Composés Similaires
Pyrido[2,3-d]pyrimidines: These compounds share a similar fused ring structure and exhibit kinase inhibitory activity.
Pyridin-2-ylpyrimidine Derivatives: These derivatives have been studied for their antifibrotic and anticancer activities.
Imidazole Derivatives: Compounds like pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone show antimicrobial potential.
Uniqueness: 2-(Pyridin-3-yl)pyrimidine is unique due to its dual inhibitory action on receptor tyrosine kinases and mitochondrial complex I, making it a versatile compound in both cancer therapy and antimicrobial applications .
Propriétés
Numéro CAS |
73082-74-3 |
|---|---|
Formule moléculaire |
C9H7N3 |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
2-pyridin-3-ylpyrimidine |
InChI |
InChI=1S/C9H7N3/c1-3-8(7-10-4-1)9-11-5-2-6-12-9/h1-7H |
Clé InChI |
DYEAIDZAOQKZJM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=NC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline](/img/structure/B13475101.png)
![1-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-6-amine](/img/structure/B13475112.png)

![Methyl (1r,3r)-3-amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate hydrochloride](/img/structure/B13475127.png)

![3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride](/img/structure/B13475144.png)
![6,13-Bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone](/img/structure/B13475154.png)



![Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride](/img/structure/B13475175.png)

![4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13475195.png)
